

1-(4-Cyanophenyl)guanidine hydrochloride

literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Cyanophenyl)guanidine hydrochloride

Cat. No.: B1419905

[Get Quote](#)

An In-depth Technical Guide to **1-(4-Cyanophenyl)guanidine Hydrochloride**: Synthesis, Properties, and Therapeutic Potential

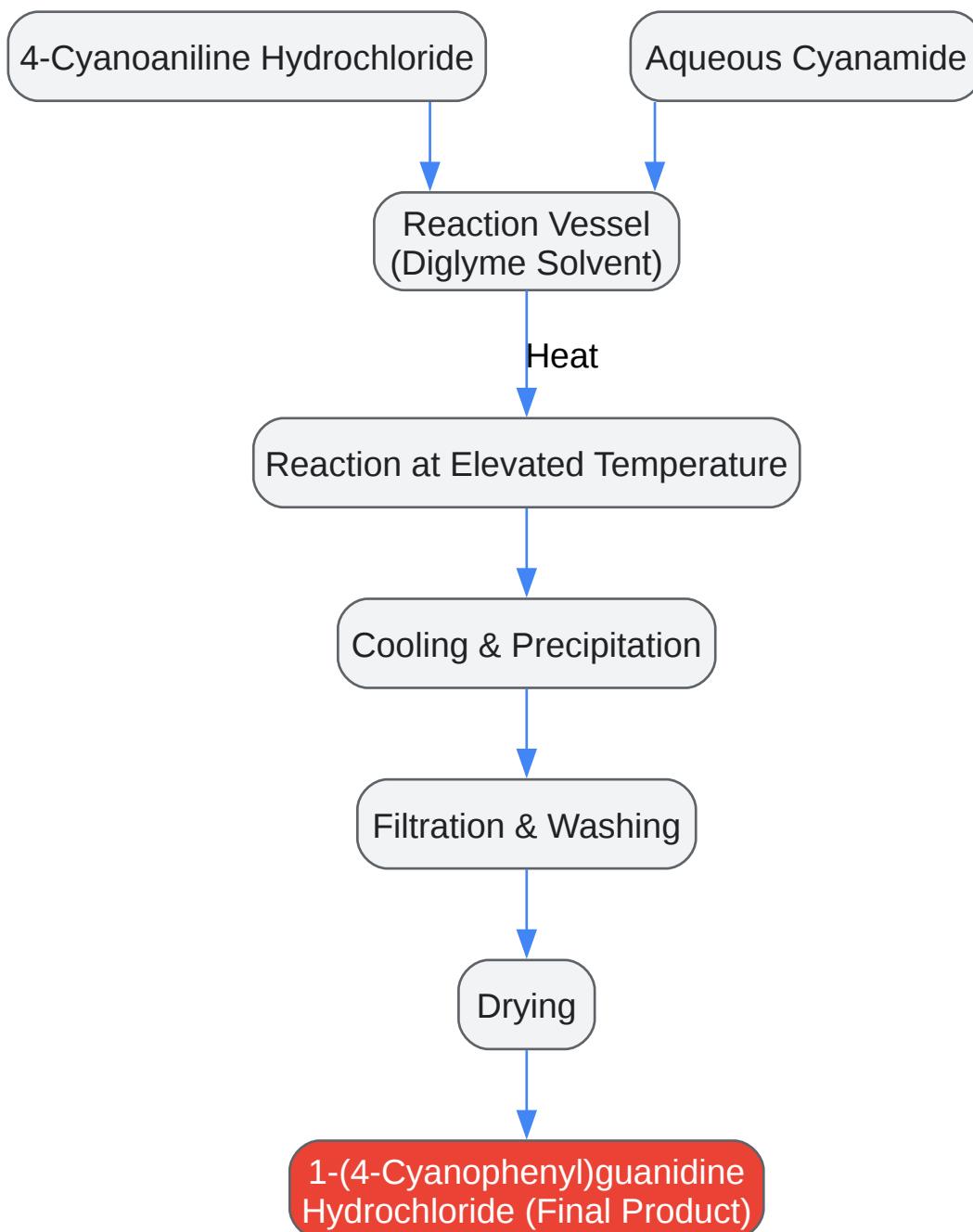
Abstract

This technical guide provides a comprehensive scientific overview of **1-(4-Cyanophenyl)guanidine hydrochloride** (CAS No: 373690-68-7), a pivotal chemical intermediate and a compound of significant interest in medicinal chemistry. The unique structural feature of this molecule—an electron-withdrawing cyanophenyl group attached to a highly basic guanidine core—imparts a distinct reactivity profile that has been successfully exploited in the synthesis of next-generation antiviral agents. Furthermore, its guanidinium moiety makes it a structural analogue of L-arginine, suggesting a compelling, though not yet fully characterized, potential as a modulator of nitric oxide synthase (NOS) activity. This document delves into the compound's physicochemical properties, provides a detailed, field-proven synthesis protocol, explores its established role in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), and examines its putative mechanism of action as a NOS inhibitor based on extensive literature on related guanidine-based compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their research and development endeavors.

Introduction: The Guanidinium Group as a Privileged Scaffold

The guanidinium group is a highly basic, nitrogen-rich functional group that is protonated under physiological conditions, forming a resonance-stabilized cation.^[1] This structural motif is a cornerstone in numerous biologically active molecules, where it often serves as a bioisostere for the side chain of L-arginine, the endogenous substrate for nitric oxide synthases (NOS).^[2] Consequently, guanidine-containing derivatives are a major class of therapeutic agents, with applications as anti-inflammatory, antidiabetic, and central nervous system-acting drugs.^[2] **1-(4-Cyanophenyl)guanidine hydrochloride** emerges as a compound of particular interest. Its primary, well-documented application is as an indispensable precursor in the synthesis of potent antiviral medications, including the HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) Rilpivirine and Etravirine.^{[4][5]} The high purity and specific reactivity of this intermediate are critical to the efficacy and safety of these life-saving drugs.^[4] Beyond this established role, its structure strongly suggests potential activity as a NOS inhibitor, a therapeutic strategy relevant for conditions involving pathological overproduction of nitric oxide, such as inflammation and neurodegenerative disorders.^{[6][7]}

Physicochemical and Structural Profile


A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and biological assays. **1-(4-Cyanophenyl)guanidine hydrochloride** is a white crystalline powder, and its key properties are summarized below.^[4]

Property	Value	Source(s)
CAS Number	373690-68-7	[4]
Molecular Formula	C ₈ H ₈ N ₄ ·HCl	[8]
Molecular Weight	196.64 g/mol	[8]
Appearance	White crystalline powder	[4]
Melting Point	237-240 °C	[No Source]
Purity	Typically ≥98.0% (by HPLC)	[4]
Storage	Inert atmosphere, 2-8°C	[8]
Canonical SMILES	N=C(N)NC1=CC=C(C=C1)C# N.Cl	[8]
InChI Key	FNUYXKASQOND CV - UHFFFAOYSA-N	[No Source]

Synthesis and Characterization

The synthesis of **1-(4-Cyanophenyl)guanidine hydrochloride** is a critical process for ensuring the high purity required for pharmaceutical applications. An efficient and scalable protocol has been developed that proceeds via the guanylation of 4-cyanoaniline.[\[9\]](#)[\[10\]](#)

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-(4-Cyanophenyl)guanidine hydrochloride**.

Step-by-Step Synthesis Protocol

This protocol is adapted from a reported method for the preparation of a Rilpivirine intermediate.[9][10] The causality behind these steps is crucial for success. The use of diglyme as a high-boiling solvent allows the reaction to proceed at a sufficient rate, while the

hydrochloride salt of the starting aniline ensures solubility and activates the amine for nucleophilic attack.

Materials and Reagents:

- 4-Cyanoaniline hydrochloride
- Aqueous cyanamide solution (e.g., 50% w/w)
- Diglyme (Bis(2-methoxyethyl) ether)
- Suitable reaction vessel with magnetic stirrer and reflux condenser
- Heating mantle
- Filtration apparatus (e.g., Büchner funnel)
- Vacuum oven

Procedure:

- Reactant Charging: In a clean, dry reaction vessel, charge 4-cyanoaniline hydrochloride and diglyme. Begin stirring to form a slurry.
- Cyanamide Addition: To the stirring slurry, add aqueous cyanamide solution in a controlled manner. The stoichiometry should be carefully calculated, typically using a slight excess of cyanamide.
- Reaction: Heat the reaction mixture to a temperature of 120-130°C. Maintain this temperature and continue stirring for several hours (e.g., 4-6 hours), monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).
- Precipitation: Once the reaction is deemed complete, cool the mixture to room temperature. The product, **1-(4-Cyanophenyl)guanidine hydrochloride**, will precipitate out of the solvent. The cooling process can be staged (e.g., cool to room temperature, then further cool in an ice bath) to maximize yield.
- Isolation: Collect the precipitated solid by vacuum filtration.

- **Washing:** Wash the filter cake with a small amount of a suitable cold solvent (e.g., cold acetone or isopropanol) to remove residual diglyme and any unreacted starting materials.
- **Drying:** Dry the isolated white solid under vacuum at 50-60°C until a constant weight is achieved.

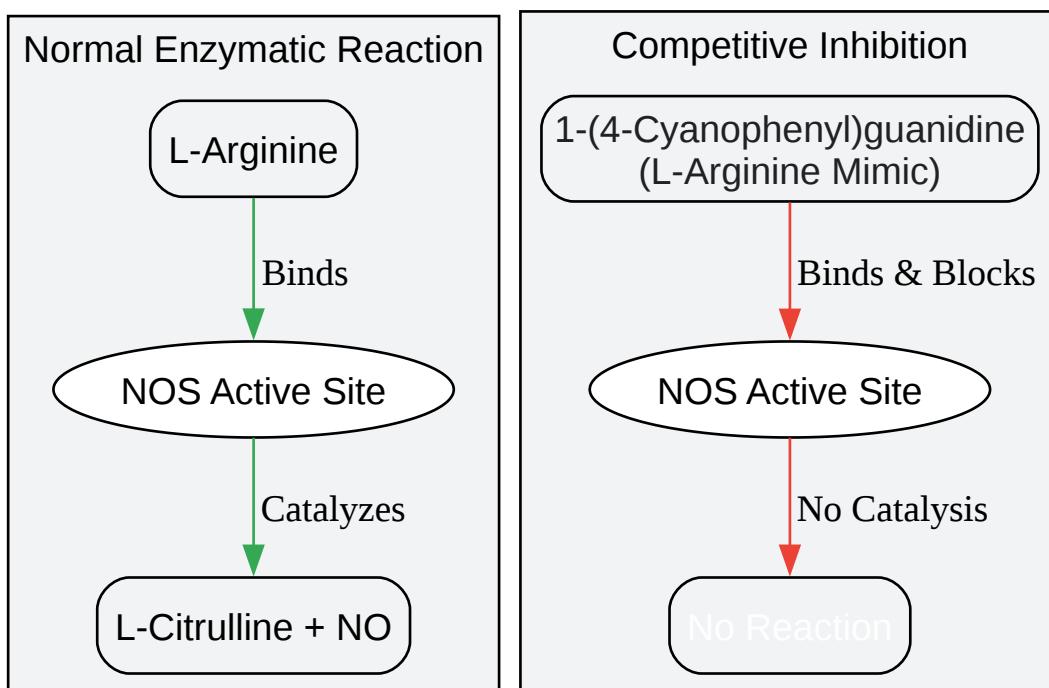
Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques such as ^1H NMR, ^{13}C NMR, FT-IR, and HPLC.

Applications in Drug Discovery and Development

Keystone Intermediate in Antiviral Synthesis

The most significant and commercially validated application of **1-(4-Cyanophenyl)guanidine hydrochloride** is as a key building block in the synthesis of the HIV-1 NNRTIs Rilpivirine and Etravirine.^[4] These drugs are diarylpyrimidine (DAPY) derivatives that bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing conformational changes that inhibit its function.

In the synthesis of Rilpivirine, 1-(4-cyanophenyl)guanidine serves as the source for the 2-amino-4-cyanophenyl portion of the final molecule. It undergoes a cyclocondensation reaction with a malonate derivative to form the central pyrimidine ring, which is a core scaffold of the drug.^[11] The high purity of the starting guanidine is paramount, as impurities can lead to side reactions and the formation of difficult-to-remove related substances in the final active pharmaceutical ingredient (API).^[4]


Putative Role as a Nitric Oxide Synthase (NOS) Inhibitor

Nitric oxide (NO) is a critical signaling molecule produced by three distinct nitric oxide synthase (NOS) isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).^[6] While NO is essential for processes like vasodilation and neurotransmission, its overproduction by iNOS is a key pathological feature in many inflammatory diseases and septic shock.^{[7][12]} Therefore, selective inhibition of iNOS is a major therapeutic goal.

The guanidine group of L-arginine, the endogenous substrate for all NOS isoforms, binds to a conserved glutamate residue in the enzyme's active site.^[3] Many NOS inhibitors are L-arginine mimetics that leverage a guanidine or a bioisosteric group to achieve competitive inhibition.^[13]

Mechanism of Action: **1-(4-Cyanophenyl)guanidine hydrochloride**, as a substituted guanidine, is a structural mimic of the L-arginine side chain. It is hypothesized to act as a competitive inhibitor by binding to the NOS active site, thereby preventing the binding of L-arginine and subsequent NO synthesis. The cyanophenyl group would occupy the substrate-binding channel, and its electronic and steric properties would influence the compound's potency and isoform selectivity.

General Mechanism of Competitive NOS Inhibition

[Click to download full resolution via product page](#)

Caption: Competitive inhibition of Nitric Oxide Synthase (NOS) by a guanidine-based inhibitor.

Quantitative Data on Related Guanidine-Based NOS Inhibitors: While specific IC_{50} values for **1-(4-cyanophenyl)guanidine hydrochloride** are not available in the reviewed literature, data from structurally related guanidine compounds provide a valuable benchmark for its potential activity and selectivity.

Compound	nNOS IC ₅₀ (μ M)	eNOS IC ₅₀ (μ M)	iNOS IC ₅₀ (μ M)	Selectivity Profile	Source
Aminoguanidine	~100-1000x less potent than for iNOS	~10-100x less potent than for iNOS	Potent	Selective for iNOS	[12]
1H-Pyrazole-1-carboxamidine HCl (PCA)	0.2	0.2	0.2	Non-selective	[13]
4-Methyl-PCA	N/A	>300	2.4	Selective for iNOS	[13]
N(G)-methyl-L-arginine (L-NMA)	N/A	N/A	6	Potent iNOS inhibitor	[13]

This table illustrates the range of potencies and selectivities achievable with guanidine-based scaffolds. Further research is required to characterize **1-(4-Cyanophenyl)guanidine hydrochloride** within this landscape.

Experimental Protocol: In Vitro NOS Inhibition Assay

To empirically determine the NOS inhibitory activity of **1-(4-Cyanophenyl)guanidine hydrochloride**, a cell-based assay measuring nitric oxide production is a standard and reliable method. The Griess assay is a common colorimetric method for quantifying nitrite (NO_2^-), a stable and quantifiable breakdown product of NO in aqueous solution.

Objective: To determine the IC₅₀ of **1-(4-Cyanophenyl)guanidine hydrochloride** against inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

- RAW 264.7 macrophage cell line

- DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
- Lipopolysaccharide (LPS) from *E. coli*
- **1-(4-Cyanophenyl)guanidine hydrochloride**
- Aminoguanidine (as a positive control)
- Griess Reagent System (e.g., sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
- 96-well cell culture plates
- Microplate reader (540 nm absorbance)

Procedure:

- Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5×10^4 cells/well in 100 μ L of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
- Compound Preparation: Prepare a stock solution of **1-(4-Cyanophenyl)guanidine hydrochloride** in sterile DMSO or water. Create a series of dilutions in culture medium to achieve final test concentrations (e.g., ranging from 0.1 μ M to 1000 μ M). Prepare similar dilutions for the positive control, aminoguanidine.
- Cell Treatment: After 24 hours, remove the old medium from the cells. Add 100 μ L of fresh medium containing the various concentrations of the test compound or positive control to the respective wells. Include wells for "vehicle control" (medium + LPS only) and "blank" (medium only).
- iNOS Induction: Immediately add LPS to all wells except the blank wells to a final concentration of 1 μ g/mL. This step induces the expression of the iNOS enzyme.
- Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO₂ incubator.
- Nitrite Measurement (Griess Assay):

- Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
- Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop in the presence of nitrite.
- Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis:
 - Create a standard curve using known concentrations of sodium nitrite.
 - Calculate the nitrite concentration in each supernatant sample from the standard curve.
 - Calculate the percentage of NO production inhibition for each concentration of the test compound relative to the vehicle control (LPS only).
 - Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Directions

1-(4-Cyanophenyl)guanidine hydrochloride is a molecule of dual significance. It is a commercially vital and high-purity intermediate for the synthesis of important antiviral drugs, a role that underscores the precision required in modern pharmaceutical manufacturing. Concurrently, its chemical structure places it firmly within a class of compounds known for potent biological activity, specifically the inhibition of nitric oxide synthase. While its efficacy as a NOS inhibitor remains to be experimentally confirmed and quantified, the extensive body of research on related guanidines provides a strong rationale for its investigation. Future research should focus on the direct enzymatic and cell-based evaluation of this compound against all three NOS isoforms to determine its potency and selectivity. Such studies would not only clarify its pharmacological profile but could also unlock new therapeutic applications for this versatile and valuable chemical entity.

References

- Guillon, C., Wisnoski, D., Saxena, J., Heindel, N., Heck, D., Wolff, D., & Laskin, J. (2014). N ω -Nitro-N ω' -Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors.
- Guillon, C., et al. (2014). N ω -Nitro-N ω' -Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Scientific Research Publishing. [\[Link\]](#)
- Garvey, E. P., et al. (1994). Guanidine-substituted imidazoles as inhibitors of nitric oxide synthase. *Journal of medicinal chemistry*, 37(25), 4445–4453. [\[Link\]](#)
- Palacios, M., et al. (1993). Inhibition of nitric oxide formation by guanidines. University of Texas Medical Branch. [\[Link\]](#)
- Corbett, J. A., et al. (1993). Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. *Journal of Biological Chemistry*, 268(11), 7992-7996. [\[Link\]](#)
- Chapala, V. L., et al. (2022). A New Method for Preparation of Rilpivirine Intermediate.
- Chapala, V. L., et al. (2021). A New Method for Preparation of Rilpivirine Intermediate.
- ResearchGate. (n.d.). Synthesis of intermediate 3 from 1-(4-cyanophenyl)guanidine (14) and diethyl 2-(ethoxymethylene)
- Gobovial. (n.d.). The Crucial Role of N-(4-Cyanophenyl)guanidine HCl in Antiviral Drug Synthesis. [\[Link\]](#)
- Zhang, Y., et al. (2021). The development of an effective synthetic route of rilpivirine.
- Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. *Biochemical pharmacology*, 54(4), 499–508. [\[Link\]](#)
- Ghorab, M. M., et al. (2012). Synthesis and biological evaluation of cyanoguanidine derivatives of loratadine. *Bioorganic & medicinal chemistry letters*, 22(19), 6232–6236. [\[Link\]](#)
- Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds.
- Khan, I., et al. (2020). Biological Evaluation of Newly Synthesized Biaryl Guanidine Derivatives to Arrest β -Secretase Enzymatic Activity In Vitro and In Vivo.
- Saeed, A., et al. (2025).
- Phan, N. K., et al. (2024). Nitric oxide production inhibitors from *Polygonum multiflorum*. *Journal of Applied Pharmaceutical Science*, 14(05), 130-135. [\[Link\]](#)
- Ohta, K., et al. (2000). Discovery of novel inhibitors of inducible nitric oxide synthase. *Biological & pharmaceutical bulletin*, 23(7), 823–827. [\[Link\]](#)
- Salinas-Carmona, M. C., et al. (2020). Inducible nitric oxide synthase blockade with aminoguanidine, protects mice infected with *Nocardia brasiliensis* from actinomycetoma development. *PLoS neglected tropical diseases*, 14(10), e0008769. [\[Link\]](#)
- Xian, M., et al. (2012). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. *Current pharmaceutical design*, 18(25), 3793–3807. [\[Link\]](#)

- Hobbs, A. J., Higgs, A., & Moncada, S. (1999). Inhibition of nitric oxide synthase as a potential therapeutic target. Annual review of pharmacology and toxicology, 39, 191–220. [\[Link\]](#)
- Serpi, M., et al. (2023). Synthesis of 4'-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Molecules, 28(4), 1801. [\[Link\]](#)
- No Source - This information is commonly available in chemical supplier catalogues but was not explicitly tied to a citable, peer-reviewed source in the search results.
- Wikipedia. (n.d.). Guanidine. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Biological activities of guanidine compounds - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 2. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 3. nbinfo.com [\[nbinfo.com\]](https://nbinfo.com)
- 4. researchgate.net [\[researchgate.net\]](https://www.researchgate.net)
- 5. $\text{N}^{\omega}\text{-NITRO-N}^{\omega'}\text{-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS}$ - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 6. Inhibition of nitric oxide synthase as a potential therapeutic target - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 7. 373690-68-7|1-(4-Cyanophenyl)guanidine hydrochloride|BLD Pharm [\[bldpharm.com\]](https://bldpharm.com)
- 8. tandfonline.com [\[tandfonline.com\]](https://tandfonline.com)
- 9. researchgate.net [\[researchgate.net\]](https://www.researchgate.net)
- 10. researchgate.net [\[researchgate.net\]](https://www.researchgate.net)
- 11. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 12. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)

- 13. [japsonline.com](#) [japsonline.com]
- To cite this document: BenchChem. [1-(4-Cyanophenyl)guanidine hydrochloride literature review]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1419905#1-4-cyanophenyl-guanidine-hydrochloride-literature-review\]](https://www.benchchem.com/product/b1419905#1-4-cyanophenyl-guanidine-hydrochloride-literature-review)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com